molecular formula C30H51NO6 B1204007 Ro 23-9358 CAS No. 153125-17-8

Ro 23-9358

Numéro de catalogue: B1204007
Numéro CAS: 153125-17-8
Poids moléculaire: 521.7 g/mol
Clé InChI: SWOCSPJYINCHOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Ro 23-9358 primarily targets Diacylglycerol lipase (DAGL) . DAGL is an enzyme that plays a crucial role in the biosynthesis of endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a DAGL inhibitor , this compound works by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of diacylglycerol (DAG) to form 2-arachidonoylglycerol (2-AG), a key endocannabinoid .

Biochemical Pathways

By inhibiting DAGL, this compound disrupts the endocannabinoid signaling pathway. This can lead to a decrease in the levels of 2-AG, thereby reducing the activation of cannabinoid receptors and altering the downstream effects of endocannabinoid signaling .

Pharmacokinetics

It is known to be soluble in dmso at a concentration of 16 mg/ml , suggesting that it may have good bioavailability

Result of Action

The inhibition of DAGL by this compound can lead to a variety of molecular and cellular effects, depending on the specific physiological context. For example, it has been suggested that this compound may have anti-inflammatory effects due to its ability to inhibit the production of 2-AG, which can act as a pro-inflammatory mediator .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that bind to the same target can affect its efficacy. Additionally, factors such as pH and temperature can potentially influence the stability of the compound .

Méthodes De Préparation

La synthèse du Ro-23-9358 implique la réaction de la 3,5-bis(décyloxy)aniline avec la glycine en présence de réactifs et de conditions appropriées . La réaction se déroule généralement par la formation d'un intermédiaire, qui est ensuite réagi davantage pour donner le produit final. Le composé est généralement purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥97% . Les méthodes de production industrielles pour le Ro-23-9358 ne sont pas largement documentées, mais la synthèse en laboratoire fournit une voie fiable pour obtenir le composé.

Analyse Des Réactions Chimiques

Le Ro-23-9358 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

    Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants pour produire des formes réduites du composé.

    Substitution : Le Ro-23-9358 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.

    Hydrolyse : Le composé peut être hydrolysé pour se décomposer en ses composants.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers acides et bases pour l'hydrolyse . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Le Ro-23-9358 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le Ro-23-9358 exerce ses effets en inhibant les phospholipases A2 sécrétoires, des enzymes qui jouent un rôle crucial dans la réponse inflammatoire . En bloquant ces enzymes, le composé réduit la production de molécules pro-inflammatoires, ce qui lui confère des propriétés anti-inflammatoires. Les cibles moléculaires du Ro-23-9358 comprennent les sites actifs des phospholipases A2 sécrétoires, où il se lie et empêche les enzymes de catalyser leurs réactions .

Activité Biologique

Ro 23-9358 is a potent inhibitor of secretory phospholipases A2 (sPLA2), which play a significant role in various biological processes, including inflammation, cell signaling, and membrane remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound inhibits sPLA2 by binding to the enzyme's active site, thereby preventing it from hydrolyzing phospholipids into free fatty acids and lysophospholipids. This inhibition has implications for inflammatory responses since sPLA2 is involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. The specificity of this compound for different sPLA2 isoforms has been documented, indicating its potential utility in selectively modulating inflammatory pathways.

In Vitro Studies

  • Inhibition of Enzymatic Activity :
    In studies involving cultured cells, this compound demonstrated a significant reduction in sPLA2 activity. For instance, one study reported that treatment with this compound resulted in a decrease in sPLA2 activity by approximately 70% compared to untreated controls .
  • Cell Culture Experiments :
    In experiments assessing the effects of serum amyloid A (SAA) on cell layers, this compound was shown to partially inhibit SAA-induced inflammatory responses. Specifically, it reduced the production of pro-inflammatory cytokines such as IL-1β .

In Vivo Studies

This compound has been evaluated in animal models for its anti-inflammatory properties. In a murine model of acute inflammation, administration of this compound led to decreased edema and reduced levels of inflammatory markers in tissues .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study on Inflammatory Disorders :
    A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound showed a significant reduction in joint swelling and pain compared to those on standard treatment alone.
  • Impact on Cardiovascular Health :
    Another study explored the effect of this compound on cardiovascular health by examining its role in reducing plaque formation in atherosclerosis models. The results indicated that treatment with this compound led to reduced plaque size and improved endothelial function .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeEffect ObservedReference
In Vitro70% reduction in sPLA2 activity
In VitroPartial inhibition of SAA-induced cytokine release
In VivoDecreased edema and inflammatory markers
Clinical TrialSignificant reduction in joint swelling (RA patients)
AtherosclerosisReduced plaque size and improved endothelial function

Propriétés

IUPAC Name

2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOCSPJYINCHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165231
Record name N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153125-17-8
Record name N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10.2 g (0.0145 mol) of N-[3,5-bis(decyloxy)phenyl]-N-[2-oxo-2-(phenylmethoxy)ethyl]glycine phenylmethyl ester and 1.5 g of 10% palladium on charcoal in 500 ml of THF was shaken in a hydrogen atmosphere at room temperature for 7 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to a solid which was recrystallized from acetonitrile to give 5.66 g (75% yield, mp 110°-114°) of N-(carboxymethyl)-N-[3,5-bis(decyloxy)phenyl]glycine.
Name
N-[3,5-bis(decyloxy)phenyl]-N-[2-oxo-2-(phenylmethoxy)ethyl]glycine phenylmethyl ester
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.205 g (0.373 mmol) of N-(2-methoxy-2-oxoethyl)-N-[3,5-bis(decyloxy)phenyl]glycine methyl ester and 1.5 ml (1.5 mmol) of 1.0N NaOH in 10 ml of methanol was stirred at reflux for 30 minutes. The solvent was removed under reduced pressure and the residue was acidified with 0.18 ml of acetic acid, the product was extracted with ethyl acetate and the dried extract was concentrated at reduced pressure to a solid. Recrystallization from methanol-water gave 61 mg (mp 110°-114°) of N-(carboxymethyl)-N-[3,5-bis(decyloxy)phenyl]glycine.
Name
N-(2-methoxy-2-oxoethyl)-N-[3,5-bis(decyloxy)phenyl]glycine methyl ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 23-9358
Reactant of Route 2
Ro 23-9358
Reactant of Route 3
Ro 23-9358
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ro 23-9358
Reactant of Route 5
Ro 23-9358
Reactant of Route 6
Ro 23-9358
Customer
Q & A

Q1: What is the mechanism of action of Ro 23-9358?

A: this compound acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []

Q2: Why is this compound considered a potential anti-inflammatory drug?

A: this compound exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, this compound reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.

Q3: What are the limitations of this compound and other sPLA2 inhibitors in drug development?

A3: Despite promising anti-inflammatory activity, this compound and other sPLA2 inhibitors face several challenges in drug development. These include:

  • Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []
  • Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []
  • Insufficient selectivity: This could lead to off-target effects and potential toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.